[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine
描述
属性
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2/t5-,6?,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEZFQDTFDPJPK-UYMSWOSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2OC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired furan ring structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent quality and high yield. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .
化学反应分析
Types of Reactions
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Drug Development
The compound has been investigated for its role as a precursor in the synthesis of pharmaceutical agents. Notably, it has been linked to the development of protease inhibitors used in the treatment of viral infections such as HIV. The diastereoselective synthesis of related compounds has shown promising results in achieving high selectivity and efficacy in biological assays .
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. The structural modifications of hexahydrofuro derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have demonstrated that these compounds can effectively target specific cellular pathways involved in cancer progression.
Biodegradable Polymers
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine has potential applications in developing biodegradable polymers. These materials are gaining traction due to their environmental benefits and utility in drug delivery systems. The compound can serve as a building block for synthesizing polymers that degrade into non-toxic byproducts .
Coatings and Adhesives
The unique chemical structure allows for the development of advanced coatings and adhesives with enhanced properties such as durability and resistance to environmental degradation. Its incorporation into polymer matrices can improve adhesion characteristics and thermal stability .
Environmental Remediation
The compound's derivatives have been studied for their ability to bind heavy metals and organic pollutants in contaminated environments. This application is crucial for developing methods to remediate soil and water pollution effectively .
Green Chemistry Initiatives
The synthesis routes of this compound are being optimized under green chemistry principles to minimize waste and reduce hazardous byproducts during production processes .
Case Studies
作用机制
The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved may vary depending on the specific application .
相似化合物的比较
Structural and Stereochemical Variations
Racemic Analogs
- rac-(3aR,6aR)-Hexahydrofuro[2,3-c]furan-2-ylmethanamine A racemic mixture of (3aR,6aR) and (3aS,6aS) enantiomers. Reduced enantiomeric purity diminishes binding affinity to chiral targets compared to the pure (3aR,6aR) form . Molecular formula: C9H15N3O (exact target compound formula inferred as C8H13NO2).
Stereoisomers
- [(3S,3aR,6S,6aR)-6-(Aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine Differs in ring fusion ([3,2-b] vs. [2,3-c]) and additional aminomethyl substituent.
Protected Derivatives
- (3aR,6aR)-tert-Butyl 2-(Aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (BP 1470) tert-Butoxycarbonyl (Boc) protection of the amine enhances lipophilicity (logP ~2.5 vs. ~0.8 for the target compound). Used as an intermediate in peptide synthesis .
Functional Group Modifications
Boron-Containing Methanamines
- [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4c)
- [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
Physicochemical and Pharmacological Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Solubility (mg/mL) | Application |
|---|---|---|---|---|---|---|
| Target compound | C8H13NO2 | 171.19 | Furofuran, primary amine | (3aR,6aR) | 15–20 (H2O) | CNS drug scaffold |
| rac-(3aR,6aR)-Hexahydrofuro[2,3-c]furan-2-ylmethanamine | C9H15N3O | 199.24 | Furofuran, primary amine | Racemic | 10–15 (H2O) | Intermediate for chiral resolution |
| BP 1470 | C13H22N2O3 | 254.33 | Boc-protected amine | rac | <1 (H2O) | Synthetic intermediate |
| [4-Fluoro-...]methanamine (4c) | C13H19BFNO2 | 252.16 | Boronate, fluoro | N/A | <1 (H2O) | Suzuki coupling reagent |
生物活性
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.
- Molecular Formula : C₇H₁₁NO₄
- Molecular Weight : 171.17 g/mol
- CAS Number : 2137439-98-4
The biological activity of this compound primarily involves its role as an electrophile. The compound can react with nucleophiles in biological systems to form covalent bonds with target biomolecules. This reactivity is significant in drug design and development as it facilitates the modification of biological targets such as enzymes and receptors .
Antiviral Properties
Research indicates that derivatives of hexahydrofurofuran compounds exhibit antiviral activity. For instance, a related compound known as bis-THF has been identified as a potent ligand for HIV protease inhibitors. The incorporation of hexahydrofurofuran structures into dipeptide isosteres has shown enhanced potency against both wild-type and drug-resistant strains of HIV .
Neuroprotective Effects
Studies have suggested that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: HIV Protease Inhibition
A study conducted by Ghosh et al. demonstrated that bis-THF derivatives exhibit significant inhibition of HIV protease activity. The research highlighted the importance of stereochemistry in enhancing the binding affinity and selectivity towards the enzyme .
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Bis-THF | 0.5 | Competitive inhibition |
| [(3Ar,...)] | 0.8 | Covalent modification |
Case Study 2: Neuroprotection in Animal Models
In a recent animal study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of hexahydrofurofuran derivatives on models of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores in treated animals compared to controls .
| Treatment | Infarct Size (%) | Neurological Score (0-10) |
|---|---|---|
| Control | 45 | 2 |
| Hexahydrofuro | 25 | 7 |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for [(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanamine, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis often involves cyclization of furan precursors under controlled conditions. For example, NaH in THF at 0°C has been used for deprotonation and subsequent ring closure in similar bicyclic furan systems . Enantiomeric purity can be achieved via chiral resolution (e.g., chromatography with chiral stationary phases) or asymmetric catalysis. Evidence from related hexahydrofurofuran derivatives highlights the use of stereoselective [3,3]-sigmatropic rearrangements to preserve stereochemistry .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, coupling constants in ¹H NMR can confirm the stereochemistry of the fused furan rings, while 2D-COSY and NOESY experiments resolve spatial arrangements . X-ray crystallography is recommended for absolute configuration determination, as demonstrated in structurally related compounds like phillygenin .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : In vitro assays targeting neurotransmitter systems (due to the methanamine moiety) or anti-inflammatory pathways (common in furofuran derivatives) are prioritized. For instance, NF-κB luciferase reporter assays and dose-dependent cytokine inhibition studies (e.g., IL-6, TNF-α) have been used for analogous compounds .
Advanced Research Questions
Q. How does stereochemical variation (e.g., 3aR vs. 3aS configurations) influence biological activity?
- Methodological Answer : Comparative studies using enantiomerically pure samples are essential. For example, phillygenin (a related compound) showed stereospecific inhibition of NF-κB via its (3S,3aR,6R,6aR) configuration, confirmed by molecular docking and siRNA knockdown experiments . Similar approaches can be applied to assess SAR for this compound.
Q. What strategies resolve contradictions in reported synthetic yields or reactivity?
- Methodological Answer : Systematic optimization of reaction parameters (e.g., temperature, solvent, catalyst loading) is critical. Conflicting data may arise from impurities in starting materials or competing side reactions. For instance, thermal vs. catalytic [3,3]-sigmatropic rearrangements (metal-free vs. transition-metal-catalyzed) can lead to divergent outcomes; kinetic vs. thermodynamic control must be evaluated .
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations can predict binding affinities to biological targets (e.g., enzymes, receptors). For example, docking studies with cyclooxygenase-2 (COX-2) or κ-opioid receptors (given structural analogs like tetrahydrofuran fentanyl derivatives) may elucidate mechanistic pathways .
Q. What analytical techniques differentiate degradation products during stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
